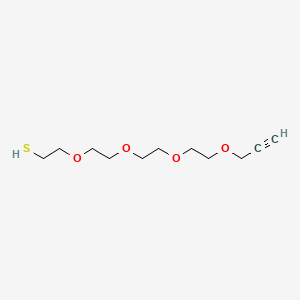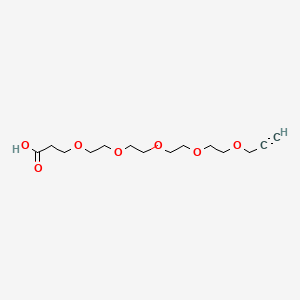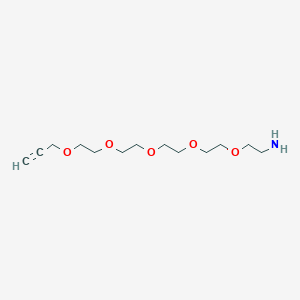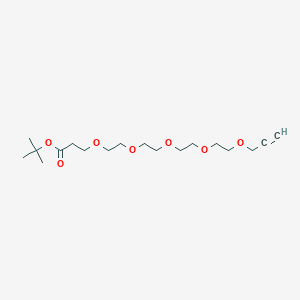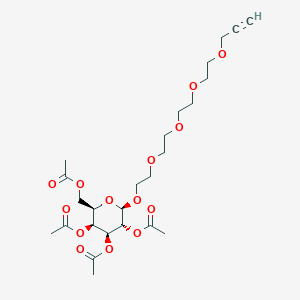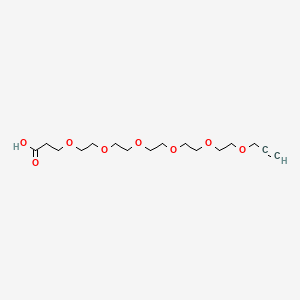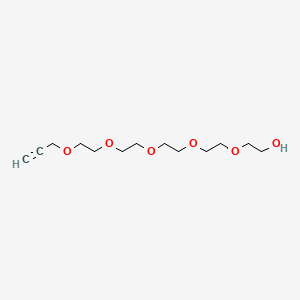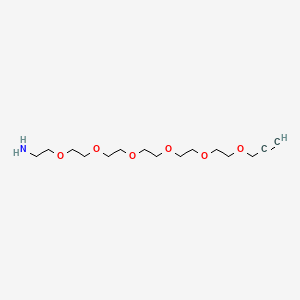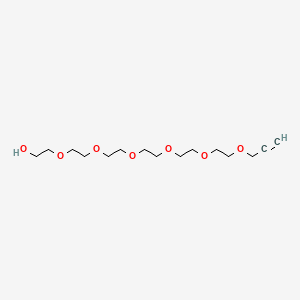![molecular formula C17H22N2O5S2 B610334 Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate CAS No. 1356497-92-1](/img/structure/B610334.png)
Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PT-S58 is a PPAR β/δ full antagonist, and a derivative of GSK0660. PT-S58 has a three-fold higher affinity for the receptor than GSK0660 and is a potent inhibitor of agonist-induced target gene expression. PT-S58 are effective on PPRE-independent functions of PPARβ/δ. Unlike GSK0660, PT-S58 blocks the recruitment co-repressor molecules such as SMRT.
Applications De Recherche Scientifique
Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) Inhibition
Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate (PT-S58) has been identified as a high-affinity ligand for PPARβ/δ. PT-S58 inhibits agonist-induced transcriptional activation of PPARβ/δ but does not enhance the interaction of PPARβ/δ with corepressors. This compound is classified as a pure PPARβ/δ antagonist, distinguishing it from other ligands that act as inverse agonists. Its ability to modulate specific functions of PPARβ/δ has implications for advancing understanding of PPARβ/δ biology in metabolic and inflammatory processes (Naruhn, Toth, et al., 2011).
Development of Structurally Related Ligands
Further research based on PT-S58 led to the design and synthesis of a series of structurally related ligands. These derivatives demonstrate increased cellular activity and maintain the ability to modulate PPARβ/δ functions. This research contributes to the exploration of PPARβ/δ's role in various physiological and pathophysiological processes (Toth, Lieber, et al., 2016).
Electrochemical Polymerization and Protein Immobilization
PT-S58, as part of a family of functionalized thiophene derivatives, has been utilized in electrochemical polymerization. These derivatives are involved in the immobilization of proteins, a process significant for biochemical applications like sensor development and enzyme immobilization (Welzel, Kossmehl, et al., 1998).
Anti-Proliferative Activity and Tumor Cell Selectivity
A derivative of PT-S58, 5-alkyl-2-amino-3-methylcarboxylate thiophene (TR560), has demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This compound preferentially inhibits the proliferation of specific tumor cell types, making it a potential candidate for targeted cancer therapy (Thomas, Jecic, et al., 2017).
Propriétés
Numéro CAS |
1356497-92-1 |
|---|---|
Nom du produit |
Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate |
Formule moléculaire |
C17H22N2O5S2 |
Poids moléculaire |
398.492 |
Nom IUPAC |
methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H22N2O5S2/c1-17(2,3)18-11-6-7-12(13(10-11)23-4)19-26(21,22)14-8-9-25-15(14)16(20)24-5/h6-10,18-19H,1-5H3 |
Clé InChI |
JSUWAIOZKBYWCJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(S(=O)(NC2=CC=C(NC(C)(C)C)C=C2OC)=O)C=CS1)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PT-S58; PT-S-58; PT-S 58. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



